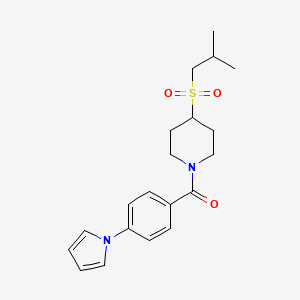
(4-(1H-pyrrol-1-yl)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1H-pyrrol-1-yl)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone, also known as PIPER, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. PIPER is a small molecule that belongs to the class of piperidinyl indoles and is structurally similar to other compounds that have shown promising results in treating various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research into compounds with complex structures, including those related to "(4-(1H-pyrrol-1-yl)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone", often focuses on synthesis and characterization. Studies reveal methodologies for the synthesis of these compounds using various techniques, including microwave-assisted synthesis, which is highlighted by its efficiency in yielding high-purity products in shorter reaction times. For example, the synthesis of pyrazoline derivatives showed significant antiinflammatory and antibacterial activities, indicating the potential for similar compounds to possess biological activities (Ravula et al., 2016).
Crystal Structure Analysis
Crystallographic studies provide insights into the molecular structure, offering a foundation for understanding the chemical behavior of these compounds. For instance, the detailed crystal structure of related compounds aids in the exploration of intermolecular interactions, which are crucial for predicting the reactivity and stability of the molecules under different conditions (Huang et al., 2021).
Biological Activity
Several studies have investigated the antimicrobial activities of compounds structurally similar to "(4-(1H-pyrrol-1-yl)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone". These compounds exhibit promising antimicrobial properties against a range of bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents. The incorporation of various functional groups can significantly influence the biological activity, highlighting the importance of structural modification in drug design (Kumar et al., 2012).
Theoretical Calculations and Molecular Docking
Theoretical studies, including density functional theory (DFT) calculations and molecular docking, are instrumental in predicting the chemical properties and biological interactions of these compounds. Such computational approaches enable the identification of reactive sites and potential binding modes to biological targets, facilitating the rational design of molecules with enhanced activity or specificity (Huang et al., 2021).
Propiedades
IUPAC Name |
[4-(2-methylpropylsulfonyl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-16(2)15-26(24,25)19-9-13-22(14-10-19)20(23)17-5-7-18(8-6-17)21-11-3-4-12-21/h3-8,11-12,16,19H,9-10,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQNUYWCXPAGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrrol-1-yl)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

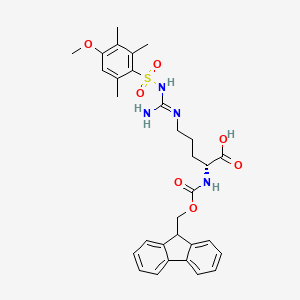
![7-chloro-2-[({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2896306.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethan-1-one](/img/structure/B2896307.png)
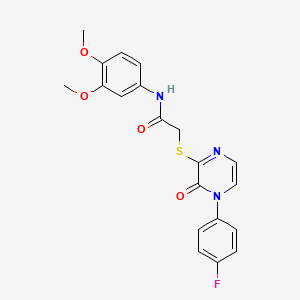
![Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2896309.png)
![[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2896312.png)
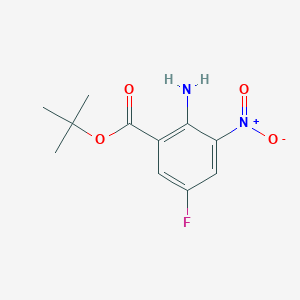
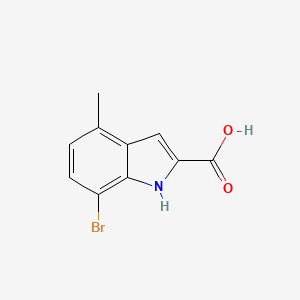
![N-(4-chloro-3-fluorophenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2896316.png)
![1'-Benzyl-5'-ethoxy-4-hydroxyspiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B2896317.png)
![2-Chloro-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpropanamide](/img/structure/B2896320.png)
![Ethyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2896321.png)
![4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2896325.png)
